
2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- is a chemical compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with a butenyl side chain and two methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-hydroxy-2-butanone and isoprene.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the furanone ring. Common acids used include sulfuric acid or hydrochloric acid.
Cyclization: The key step involves the cyclization of the intermediate to form the furanone ring. This is usually achieved through heating and refluxing the reaction mixture.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The butenyl side chain can undergo substitution reactions with halogens or other nucleophiles. Halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydrofuranones.
Substitution: Halogenated furanones.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, leading to its investigation as a therapeutic agent.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. It is also a precursor in the synthesis of various agrochemicals.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in microbial cell wall synthesis, leading to its antimicrobial effects.
Pathways: It inhibits key signaling pathways in cancer cells, inducing apoptosis and reducing cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(3H)-Furanone, 4-methyl-: Similar structure but lacks the butenyl side chain.
2(3H)-Furanone, 5,5-dimethyl-: Similar structure but lacks the butenyl side chain.
2(3H)-Furanone, 4-(2-butenyl)dihydro-5,5-dimethyl-: Similar structure with a different position of the butenyl side chain.
Uniqueness
2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- is unique due to its specific butenyl side chain, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and makes it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
4-but-3-enyl-5,5-dimethyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-8-7-9(11)12-10(8,2)3/h4,8H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYVHBHHJHLGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)O1)CCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461875 |
Source


|
| Record name | 2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502760-22-7 |
Source


|
| Record name | 2(3H)-Furanone, 4-(3-butenyl)dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

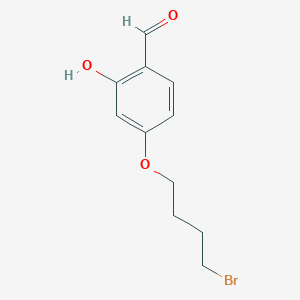

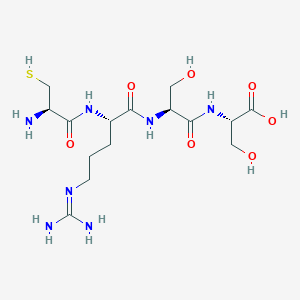
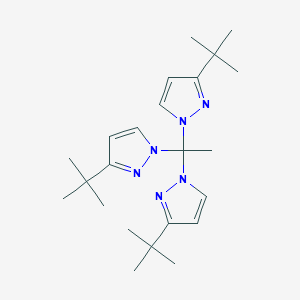

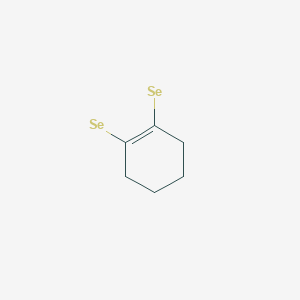
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
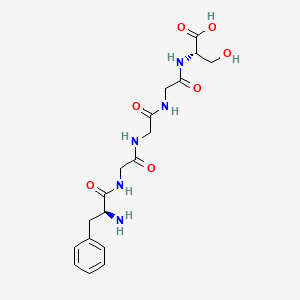
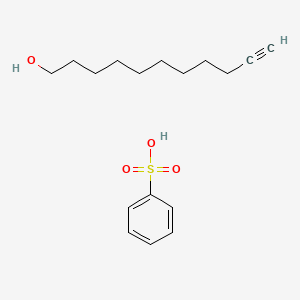
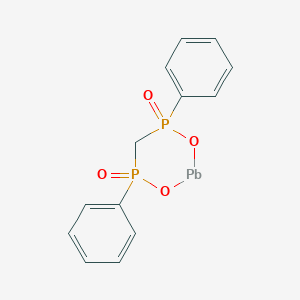
![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
